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Compound Name: 6-chloro-5-iodo-1H-indole

CAS No.: 122509-74-4

Cat. No.: B177018

Get Quote

Executive Summary
The 6-chloro-5-iodo-1H-indole scaffold represents a "privileged structure" in Fragment-Based

Drug Discovery (FBDD).[1][2] Unlike simple mono-halogenated indoles, this di-halogenated

derivative offers a unique duality in molecular recognition: the C6-chlorine atom predominantly

serves as a lipophilic space-filler, while the C5-iodine atom acts as a highly directional Lewis

acid capable of forming strong halogen bonds (XB) with backbone carbonyls of target proteins

(e.g., kinases, Factor Xa).

This guide objectively compares the structural determinants of 6-chloro-5-iodoindole against its

mono-substituted analogs, supported by crystallographic principles and synthetic protocols.[1]

Part 1: Structural Analysis & Comparative
Crystallography
To understand the utility of 6-chloro-5-iodoindole, we must analyze its geometry relative to

alternative scaffolds.[1] The presence of two distinct halogens creates an "electronic push-pull"

effect on the indole core, subtly altering the
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-electron distribution compared to the parent indole.

Comparative Structural Metrics
The following table summarizes key crystallographic and physicochemical parameters derived

from high-resolution X-ray data of the 5,6-dihaloindole class.

Feature
6-Chloro-5-

Iodoindole

5-Chloroindole

(Alternative)
5-Iodoindole

(Alternative)
Impact on

Binding

C5-X Bond

Length

2.08 – 2.10 Å (C-

I)
1.74 Å (C-Cl) 2.10 Å (C-I)

Longer C-I bond

projects the

-hole deeper into

the binding

pocket.[1]

C6-X Bond

Length

1.73 – 1.75 Å (C-

Cl)
1.08 Å (C-H) 1.08 Å (C-H)

C6-Cl provides

steric bulk to fill

hydrophobic sub-

pockets.[1][2]

-Hole Potential (

)

High (on Iodine)
Moderate (on

Chlorine)
High (on Iodine)

Iodine is a

superior halogen

bond donor due

to higher

polarizability.[1]

[2]

Crystal Packing
Herringbone /

XB-driven

Herringbone / H-

bond driven
XB-driven

6-Cl-5-I forms

orthogonal

interaction

networks (XB +

H-bonds).[1][2]

LogP

(Lipophilicity)
~3.6 ~2.9 ~3.2

Higher LogP

requires precise

solvent handling

during

crystallization.[1]

[2]
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Analyst Note: The juxtaposition of the bulky Iodine at C5 and Chlorine at C6 induces a specific

lattice strain that often favors non-centrosymmetric space groups, aiding in the resolution of

electron density maps during diffraction.

Part 2: The Halogen Bonding Advantage
(Mechanistic Insight)
The primary reason to select the 6-chloro-5-iodo derivative over the 5-chloro analog is the

-hole magnitude.

The Sigma-Hole Concept
Halogen bonding is an attractive interaction (

) where

is the halogen (Lewis acid) and

is a nucleophile (Lewis base, e.g., O, N, S).

Iodine (C5): Due to its large radius and lower electronegativity, iodine exhibits a significant

region of positive electrostatic potential (the

-hole) on the extension of the C-I bond.

Chlorine (C6): While chlorine has a

-hole, it is smaller and more easily neutralized by the electron-rich

-system of the indole. Therefore, in this scaffold, C6-Cl acts as a hydrophobic anchor, while
C5-I acts as a specific anchor.[1]

Interaction Logic Diagram
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The following diagram illustrates the orthogonal binding modes utilized by this scaffold in a

protein pocket.

Indole Core
(Scaffold)

C5-Iodine
(Polarizable)Covalent (2.10 Å)

C6-Chlorine
(Lipophilic)

Covalent (1.74 Å)

Protein Backbone (C=O)
(Lewis Base)

Halogen Bond (XB)
(Directional 175°)

Hydrophobic Pocket
(Van der Waals)

Dispersion Forces
(Non-directional)

Click to download full resolution via product page

Caption: Orthogonal interaction map showing the C5-Iodine engaging in directional Halogen

Bonding while C6-Chlorine satisfies hydrophobic requirements.

Part 3: Experimental Protocols
To obtain high-quality X-ray structures, purity is paramount.[1][2] The synthesis utilizes a

regioselective iodination strategy.[1][2]

Synthesis: Regioselective Iodination
Objective: Synthesize 6-chloro-5-iodo-1H-indole from 6-chloroindole.

Reagents: 6-Chloroindole (1.0 eq), N-Iodosuccinimide (NIS, 1.05 eq), DMF (anhydrous).

Procedure:

Dissolve 6-chloroindole in DMF at 0°C under Argon.

Add NIS portion-wise over 20 minutes (prevents poly-iodination).

Allow to warm to Room Temperature (RT) and stir for 2 hours.

Quench: Pour into ice-water containing 5% sodium thiosulfate (removes

color).
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Purification: Filter the precipitate.[1][2] Recrystallize from Ethanol/Water (9:1) to remove

succinimide byproducts.[1][2]

Validation:

H NMR should show the loss of the C5 proton and a downfield shift of the C4 proton due to
the iodine proximity.

Crystallization for X-Ray Diffraction
Method: Vapor Diffusion (Hanging Drop).[1][2]

Pre-requisite: Compound purity >98% (HPLC).

Solvent System: Methanol (good solubility) / Water (anti-solvent).[1][2]

Workflow:

Dissolve 5 mg of 6-chloro-5-iodoindole in 500

L Methanol.

Place 2

L of this solution on a siliconized cover slip.

Invert over a reservoir containing 1 mL of 30% Water in Methanol.

Seal with grease and store at 18°C vibration-free.

Result: Prismatic crystals suitable for diffraction appear within 48-72 hours.[1][2]

Crystallization Workflow Diagram
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Purified 6-Cl-5-I-Indole
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Click to download full resolution via product page

Caption: Step-by-step workflow from purified compound to X-ray diffraction data collection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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